3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole

Synthetic Methodology Cross-Coupling Isoxazole Chemistry

3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole (CAS 342424-98-0) is a 3,4,5-trisubstituted isoxazole featuring an ethoxy group at the 3-position, a methyl group at the 5-position, and a p-tolyl (4-methylphenyl) substituent at the 4-position. This substitution pattern confers specific physicochemical properties and renders the compound a valuable building block in medicinal chemistry, particularly as an intermediate for the synthesis of 3-isoxazolol-containing amino acids that target ionotropic glutamate receptors.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B12893726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC1=NOC(=C1C2=CC=C(C=C2)C)C
InChIInChI=1S/C13H15NO2/c1-4-15-13-12(10(3)16-14-13)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3
InChIKeyZWPNCOJYSPKFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole: Core Structural Attributes and Utility as a Synthetic Intermediate


3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole (CAS 342424-98-0) is a 3,4,5-trisubstituted isoxazole featuring an ethoxy group at the 3-position, a methyl group at the 5-position, and a p-tolyl (4-methylphenyl) substituent at the 4-position. This substitution pattern confers specific physicochemical properties and renders the compound a valuable building block in medicinal chemistry, particularly as an intermediate for the synthesis of 3-isoxazolol-containing amino acids that target ionotropic glutamate receptors [1].

3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole: Why In-Class Analogs Are Not Interchangeable


In the context of isoxazole-based building blocks, minor structural modifications—such as replacing the 4-phenyl group with a 4-(p-tolyl) group or altering the 3-alkoxy substituent—can significantly impact synthetic yield, lipophilicity, and downstream reactivity. These differences preclude simple generic substitution and necessitate a quantitative, evidence-based selection process when sourcing materials for structure-activity relationship (SAR) studies, lead optimization, or method development [1].

3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole: Quantitative Differentiation from Key Analogs


Synthetic Yield in Palladium-Catalyzed Cross-Coupling vs. 4-Phenyl Analog

The target compound was synthesized via a Negishi coupling between 3-ethoxy-5-methylisoxazol-4-ylmagnesium bromide and 4-iodotoluene, achieving an isolated yield of 80%. In the same study, the analogous 4-phenyl derivative (3-ethoxy-5-methyl-4-phenylisoxazole) was obtained via Suzuki-Miyaura coupling between 3-ethoxy-4-iodo-5-methylisoxazole and phenylboronic acid in 84% isolated yield [1].

Synthetic Methodology Cross-Coupling Isoxazole Chemistry

Lipophilicity (LogP) vs. 4-Phenyl Analog

The calculated partition coefficient (LogP) for 3-ethoxy-5-methyl-4-(p-tolyl)isoxazole is 3.35714 . In contrast, the closely related 4-phenyl analog (3-ethoxy-5-methyl-4-phenylisoxazole) has a calculated LogP of 3.04870 .

Physicochemical Properties Drug Design ADME

Molecular Weight and Physicochemical Profile

3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole has a molecular weight of 217.26 g/mol and a calculated density of 1.066 g/cm³ . Its boiling point at 760 mmHg is predicted to be 309.043 °C .

Chemical Properties Compound Characterization

Purity Specification for Procurement

Commercially available 3-ethoxy-5-methyl-4-(p-tolyl)isoxazole is supplied with a guaranteed purity of 97% .

Chemical Purity Quality Control

3-Ethoxy-5-methyl-4-(p-tolyl)isoxazole: Application Scenarios Aligned with Quantitative Differentiation


Synthesis of 3-Isoxazolol Amino Acids as Glutamate Receptor Ligands

The compound serves as a key intermediate in the preparation of 4-aryl-3-isoxazolol-containing amino acids. These compounds are designed to probe the structure-activity relationships of ionotropic glutamate receptors, specifically AMPA and kainate subtypes. The 4-(p-tolyl) substitution, with its distinct lipophilic profile (LogP 3.36) , offers a valuable vector for tuning receptor selectivity and pharmacokinetic properties [1].

Building Block for Structure-Activity Relationship (SAR) Studies

Researchers investigating the impact of 4-aryl substitution on biological activity can use this compound to systematically vary lipophilicity while maintaining the core 3-ethoxy-5-methylisoxazole scaffold. The quantified increase in LogP (+0.31 vs. the 4-phenyl analog) provides a clear rationale for selecting this building block to achieve a specific shift in a lead series' physicochemical profile.

Methodology Development in Palladium-Catalyzed Cross-Coupling

The established synthetic route, achieving an 80% isolated yield via Negishi coupling , makes this compound a reliable benchmark for evaluating new catalytic systems or reaction conditions. Its well-characterized synthesis and comparable efficiency to the 4-phenyl analog support its use in comparative reaction optimization studies.

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